3-Aminothieno[2,3-b]pyridine-2-carbohydrazide
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Overview
Description
3-Aminothieno[2,3-b]pyridine-2-carbohydrazide is a heterocyclic compound with the molecular formula C8H9N4OS. It is characterized by a fused ring system consisting of a thieno[2,3-b]pyridine core with an amino group at the 3-position and a carbohydrazide group at the 2-position.
Preparation Methods
The synthesis of 3-Aminothieno[2,3-b]pyridine-2-carbohydrazide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Amino Group: The amino group at the 3-position can be introduced via nitration followed by reduction or through direct amination reactions.
Formation of the Carbohydrazide Group: The carbohydrazide group is typically introduced by reacting the intermediate compound with hydrazine or its derivatives under controlled conditions
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
3-Aminothieno[2,3-b]pyridine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino and carbohydrazide groups can participate in substitution reactions with electrophiles or nucleophiles, forming a variety of substituted products
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
3-Aminothieno[2,3-b]pyridine-2-carbohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of various diseases, including cancer and infectious diseases, due to its bioactive properties.
Industry: It is used in the development of new materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of 3-Aminothieno[2,3-b]pyridine-2-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include inhibition of signal transduction pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
3-Aminothieno[2,3-b]pyridine-2-carbohydrazide can be compared with similar compounds such as:
3-Aminothieno[2,3-b]pyridine-2-carboxamides: These compounds share a similar core structure but differ in the functional group at the 2-position. They have been studied as enzyme inhibitors and have shown varying degrees of potency.
4-Aminobenzothieno[3,2-d]pyrimidines: These compounds have a different ring fusion pattern and have been identified as potent inhibitors of LIMK1, a kinase involved in actin cytoskeleton regulation
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
3-aminothieno[2,3-b]pyridine-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4OS/c9-5-4-2-1-3-11-8(4)14-6(5)7(13)12-10/h1-3H,9-10H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWZLWNYPMYNNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=C2N)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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